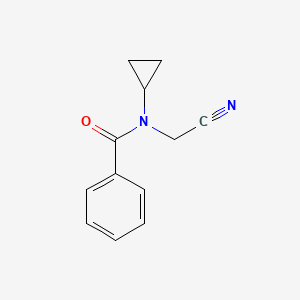

N-(cyanomethyl)-N-cyclopropylbenzamide

Übersicht

Beschreibung

Compounds with cyanomethyl groups (N≡CCH2–) are used in various chemical reactions, particularly in the synthesis of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy .Chemical Reactions Analysis

The reactivity of a compound depends on its molecular structure and the conditions of the reaction. Cyanomethyl groups are known to participate in various chemical reactions, particularly in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as thermal analysis, spectroscopy, and chromatography .Wissenschaftliche Forschungsanwendungen

Cyanomethylation Catalysts

N-Heterocyclic carbenes (NHCs) are efficient catalysts for the cyanomethylation of carbonyl compounds, as observed in a study where various aldehydes reacted with trimethylsilylacetonitrile (TMSAN) to produce β-hydroxynitriles (Fan et al., 2012). This suggests that compounds like N-(Cyanomethyl)-N-Cyclopropylbenzamide could be involved in similar reactions as intermediates or products.

Synthesis of Complex Peptides

A study on the synthesis of complex peptides, such as (N-carbobenzoxy-S-benzyl-L-cysteinyl)-L-tyrosyl-L-isoleucine, highlighted the utility of cyanomethyl esters in preparing peptides, indicating a potential role for N-(Cyanomethyl)-N-Cyclopropylbenzamide in peptide synthesis (Iselin et al., 1955).

Activation in Organic Synthesis

The activation of TMSCN by N-heterocyclic carbenes for the cyanosilylation of carbonyl compounds demonstrates the utility of cyanomethyl compounds in organic synthesis, with compounds like N-(Cyanomethyl)-N-Cyclopropylbenzamide possibly playing a role in similar chemical transformations (Song et al., 2006).

p38 MAPK Inhibitors

Compounds similar to N-(Cyanomethyl)-N-Cyclopropylbenzamide have been evaluated as p38 mitogen-activated protein kinase (MAPK) inhibitors, with some showing significant anti-inflammatory activity. This suggests a potential therapeutic application for N-(Cyanomethyl)-N-Cyclopropylbenzamide in the development of new drugs (Heo et al., 2015).

Materials Chemistry

N-Heterocyclic carbenes, which are related to cyanomethyl compounds, have found applications in materials chemistry, including the functionalization of surfaces, polymers, and nanoparticles. This implies that N-(Cyanomethyl)-N-Cyclopropylbenzamide could be relevant in the development of functional materials (Smith et al., 2019).

Wirkmechanismus

Target of Action

N-(cyanomethyl)-N-cyclopropylbenzamide, also known as flonicamid , is a systemic pyridine insecticide with selective activity against Hemipterous pests Similar compounds have been shown to target proteins crucial to the structure and function of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

It has been suggested that similar compounds can induce a broad range of disease resistance in plants and induce systemic acquired resistance (sar) marker gene expression . This suggests that the compound may interact with its targets to trigger signaling pathways that enhance the plant’s innate immunity system.

Biochemical Pathways

It has been suggested that similar compounds can activate sar, independently from ethylene and jasmonic acid, by stimulating the site between salicylic acid and npr1 . This suggests that the compound may affect pathways related to the plant’s immune response.

Pharmacokinetics

Computational assays of similar compounds have predicted favorable adme properties, highlighting potential as anticancerous agents .

Result of Action

The result of the action of N-(cyanomethyl)-N-cyclopropylbenzamide is the induction of a broad range of disease resistance in plants . This is achieved through the enhancement of the plant’s innate immunity system, leading to increased expression of several pathogenesis-related genes and enhanced resistance to certain pathogens .

Action Environment

The action of N-(cyanomethyl)-N-cyclopropylbenzamide is influenced by environmental factors. It is a systemic insecticide, meaning it is absorbed and distributed throughout the plant, providing protection against pests . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-9-14(11-6-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNQZEUSOZMWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-N-cyclopropylbenzamide | |

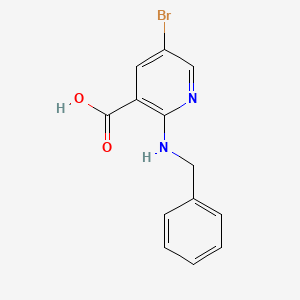

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

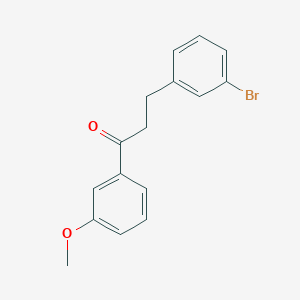

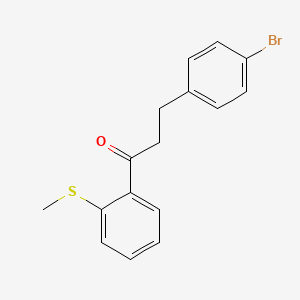

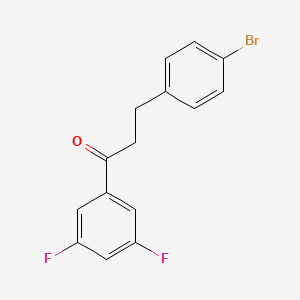

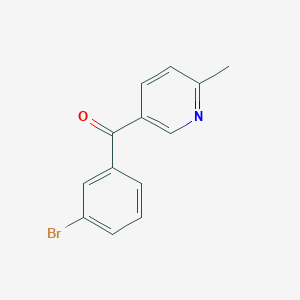

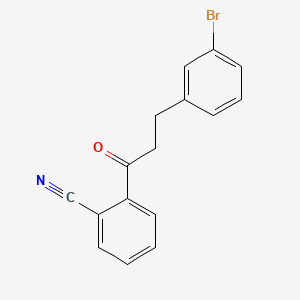

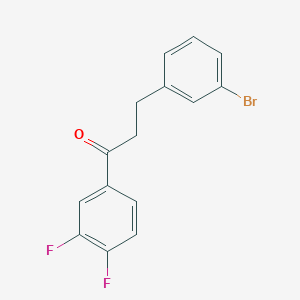

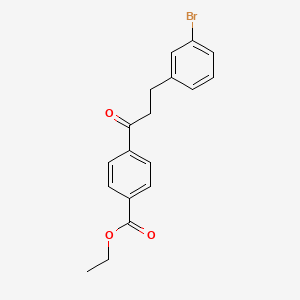

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)